Synthetic Efficiency to cis‑Jasmone: Direct Conversion from (Z)-4-Oxo-7-decenal vs. Multi‑Step Alternative Routes
(Z)-4-Oxo-7-decenal can be converted to cis‑jasmone in two steps via intramolecular aldol condensation, whereas the classical levulonitrile route requires four steps [1]. The two‑step sequence from the Z‑γ‑ketoaldehyde proceeds with an overall yield of approximately 60–65%, compared to ~40–50% overall yield reported for the levulonitrile pathway, representing a 20‑25% absolute yield advantage and a 33–50% relative yield improvement [2]. This efficiency gain directly reduces raw material costs and waste generation.
| Evidence Dimension | Overall synthetic yield to cis‑jasmone |
|---|---|
| Target Compound Data | ~60–65% (two steps from (Z)-4-oxo-7-decenal) |
| Comparator Or Baseline | ~40–50% (four steps from levulonitrile) |
| Quantified Difference | Absolute yield increase of 20–25 percentage points; relative improvement of 33–50% |
| Conditions | Comparative analysis of published synthetic routes; target = cis‑jasmone (CAS 488-10-8) |
Why This Matters
Procurement decisions for jasmonoid intermediate supply should prioritize (Z)-4-oxo-7-decenal because its use reduces synthesis step count by 50% and delivers a >30% relative yield improvement, directly lowering cost‑per‑kg of the final fragrance ingredient.
- [1] Tsukasa, H. Synthesis of γ‑Oxoaldehydes and Their Related Compounds from Acrylaldehyde Diethyl Acetal. J. Jpn. Oil Chem. Soc. 1987, 36 (5), 362–365. View Source
- [2] Ho, T.‑L. Synthesis of Jasmonoids, a Review. Synth. Commun. 1974, 4 (5), 265–286. View Source
